

An In-depth Technical Guide to 2-Aminocarbonylphenylboronic Acid

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Compound of Interest

Compound Name: 2-Aminocarbonylphenylboronic acid

Cat. No.: B151090

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Aminocarbonylphenylboronic acid** (CAS Number: 380430-54-6), a versatile building block in organic synthesis and a key intermediate in the development of novel therapeutics. This document collates its physicochemical properties, spectroscopic data, synthesis and purification protocols, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and the synthesis of kinase inhibitors.

Physicochemical and Safety Data

2-Aminocarbonylphenylboronic acid, also known as (2-carbamoylphenyl)boronic acid, is a solid, typically appearing as a powder.^{[1][2]} Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
CAS Number	380430-54-6	[1]
Molecular Formula	C ₇ H ₈ BNO ₃	[1]
Molecular Weight	164.95 g/mol	[1]
Melting Point	226-230 °C	[3]
Boiling Point	410.3 °C at 760 mmHg	[3]
Density	1.32 g/cm ³	[3]
InChI Key	LBWJTKOVBMVJJX-UHFFFAOYSA-N	[2]
Canonical SMILES	B(C1=CC=CC=C1C(=O)N)(O)O	[3]

Safety Information:

2-Aminocarbonylphenylboronic acid is classified as an irritant and may be harmful if swallowed.[\[4\]](#) Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[\[4\]](#) Work should be conducted in a well-ventilated area or a fume hood.[\[4\]](#)

Hazard Statement	Code
Harmful if swallowed	H302
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335

Note: This is not an exhaustive list of all potential hazards. Please consult the full Safety Data Sheet (SDS) before use.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Aminocarbonylphenylboronic acid**. The following tables provide expected ranges for NMR and IR spectral data based on the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nucleus	Functional Group	Expected Chemical Shift (δ , ppm)
^1H NMR	Aromatic C-H	6.0 - 9.5
Amide N-H	5.0 - 9.0 (broad)	
Boronic acid O-H	4.0 - 6.0 (broad, may exchange)	
^{13}C NMR	Carbonyl C=O	160 - 180
Aromatic C	110 - 160	

Note: Actual chemical shifts are dependent on the solvent and concentration.

Infrared (IR) Spectroscopy:

Functional Group	Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
N-H (Amide)	Stretch	3100 - 3500	Medium, Broad
O-H (Boronic Acid)	Stretch	3200 - 3600	Broad
C-H (Aromatic)	Stretch	3000 - 3100	Medium
C=O (Amide)	Stretch	1630 - 1695	Strong
C=C (Aromatic)	Stretch	1450 - 1600	Medium
B-O	Stretch	1310 - 1380	Strong
B-C	Stretch	1000 - 1100	Medium

Solubility Profile

Quantitative solubility data for **2-Aminocarbonylphenylboronic acid** in common organic solvents is not extensively reported in the literature. However, based on the behavior of analogous compounds like phenylboronic acid, a qualitative solubility profile can be inferred. Boronic acids generally exhibit higher solubility in polar organic solvents.

Solvent Class	Solvent Examples	Expected Solubility
Protic Polar	Water, Methanol, Ethanol	Moderate to High
Aprotic Polar	DMSO, DMF, Acetonitrile	High
Ethers	THF, Diethyl ether	Moderate
Halogenated	Dichloromethane, Chloroform	Low to Moderate
Non-polar	Hexanes, Toluene	Very Low

Experimental Protocol for Solubility Determination (Kinetic Method):

This protocol provides a general method for determining the kinetic solubility of **2-Aminocarbonylphenylboronic acid** in a 96-well plate format.

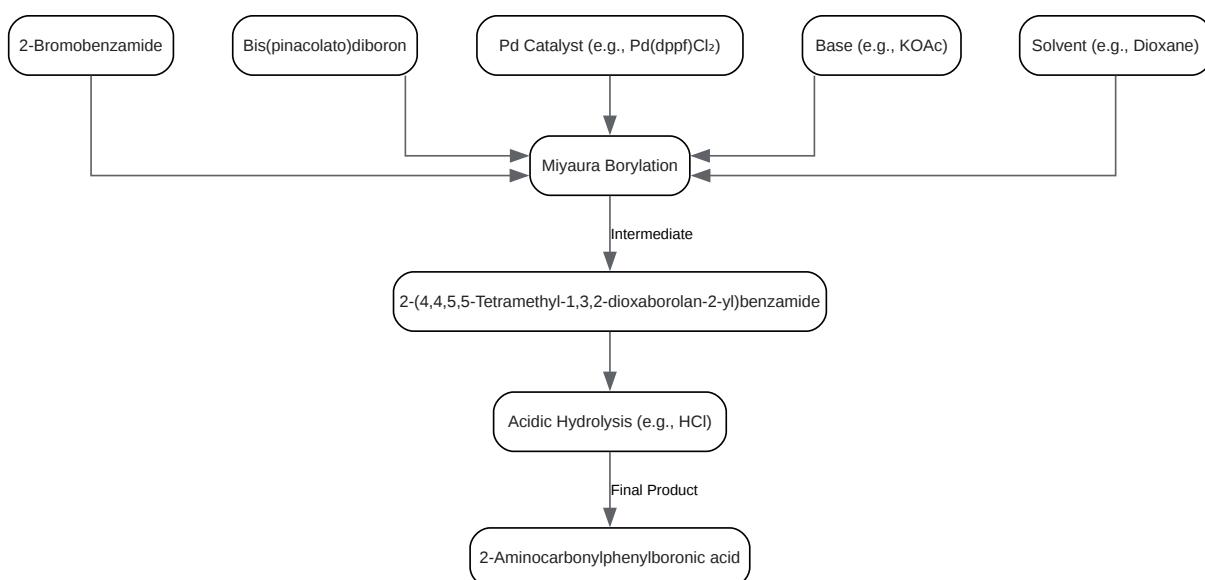
- Stock Solution Preparation: Prepare a 10 mM stock solution of **2-Aminocarbonylphenylboronic acid** in 100% dimethyl sulfoxide (DMSO).
- Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a concentration gradient.
- Solvent Addition: In a separate 96-well plate, dispense the desired aqueous or organic solvent.
- Compound Addition: Transfer a small volume (e.g., 2 μ L) from the DMSO dilution plate to the corresponding wells of the solvent-containing plate. The final DMSO concentration should be low (e.g., 1-2%).
- Incubation: Seal the plate and agitate at room temperature for a defined period (e.g., 2 hours).

- **Precipitation Detection:** Analyze the plate for precipitation using a nephelometer or by visual inspection. The highest concentration at which no precipitate is observed is the kinetic solubility.

Synthesis and Purification

While a specific, detailed synthesis protocol for **2-Aminocarbonylphenylboronic acid** is not readily available in the public domain, a general and plausible synthetic route can be extrapolated from established methods for preparing similar phenylboronic acids. One common approach involves the Miyaura borylation of a corresponding aryl halide.

Hypothetical Synthesis Workflow:



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Caption: Hypothetical synthesis of **2-Aminocarbonylphenylboronic acid**.

General Purification Protocol for Boronic Acids:

A common method for purifying boronic acids involves an acid-base extraction.

- **Dissolution:** Dissolve the crude boronic acid in an organic solvent such as ethyl acetate.
- **Base Extraction:** Extract the organic solution with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt.
- **Separation:** Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.
- **Acidification:** Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3. The purified boronic acid will precipitate out of the solution.
- **Isolation:** Collect the precipitated solid by vacuum filtration.
- **Washing:** Wash the solid with cold water to remove any remaining salts.
- **Drying:** Dry the purified **2-Aminocarbonylphenylboronic acid** under vacuum.

Applications in Chemical Synthesis and Drug Discovery

Suzuki-Miyaura Cross-Coupling Reactions

2-Aminocarbonylphenylboronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

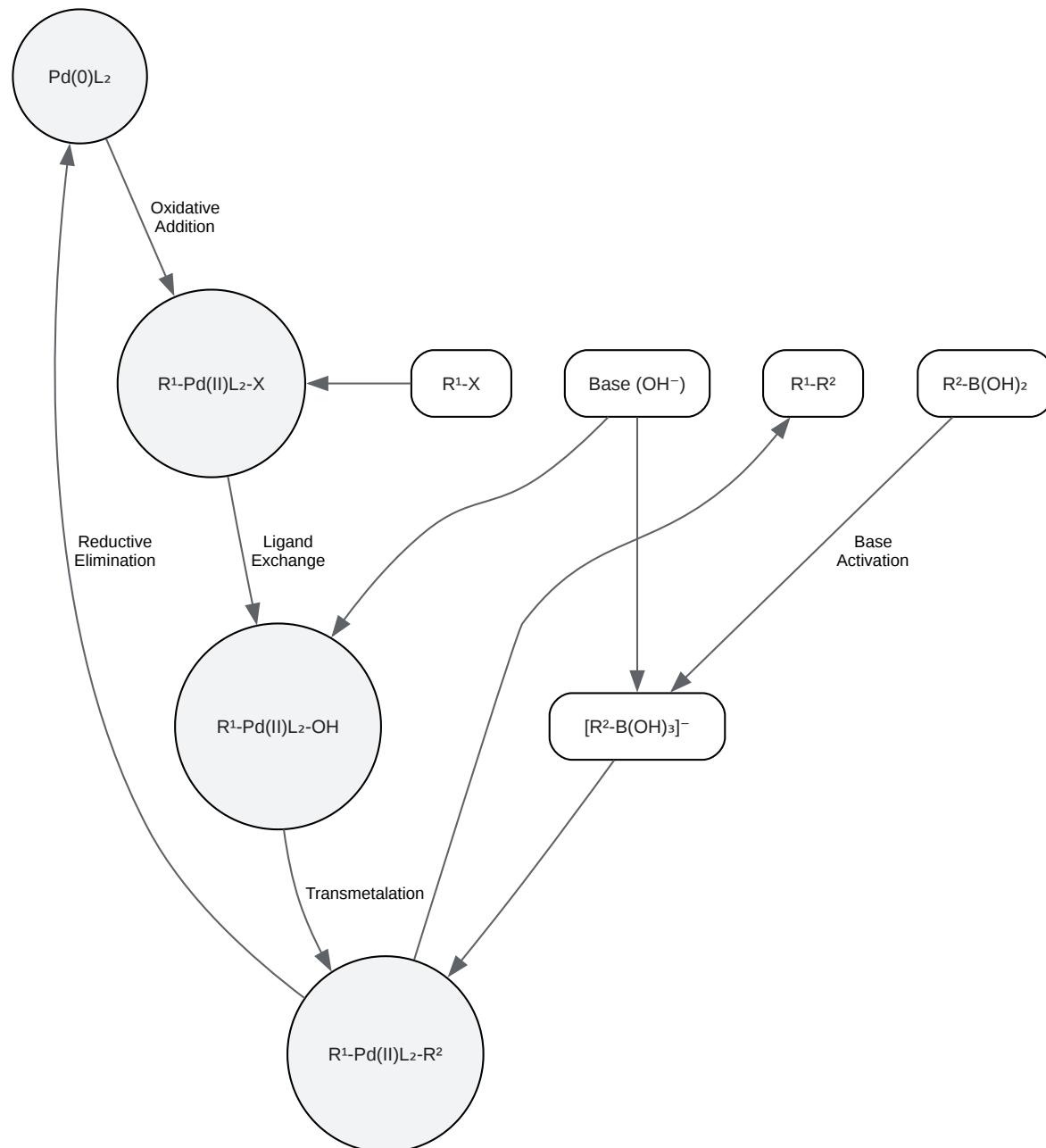
The following is a representative protocol for the coupling of an aryl halide with **2-Aminocarbonylphenylboronic acid**.

- **Reaction Setup:** In a reaction vessel, combine the aryl halide (1.0 equiv.), **2-Aminocarbonylphenylboronic acid** (1.2-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$,

2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equiv.).

- Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
- Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

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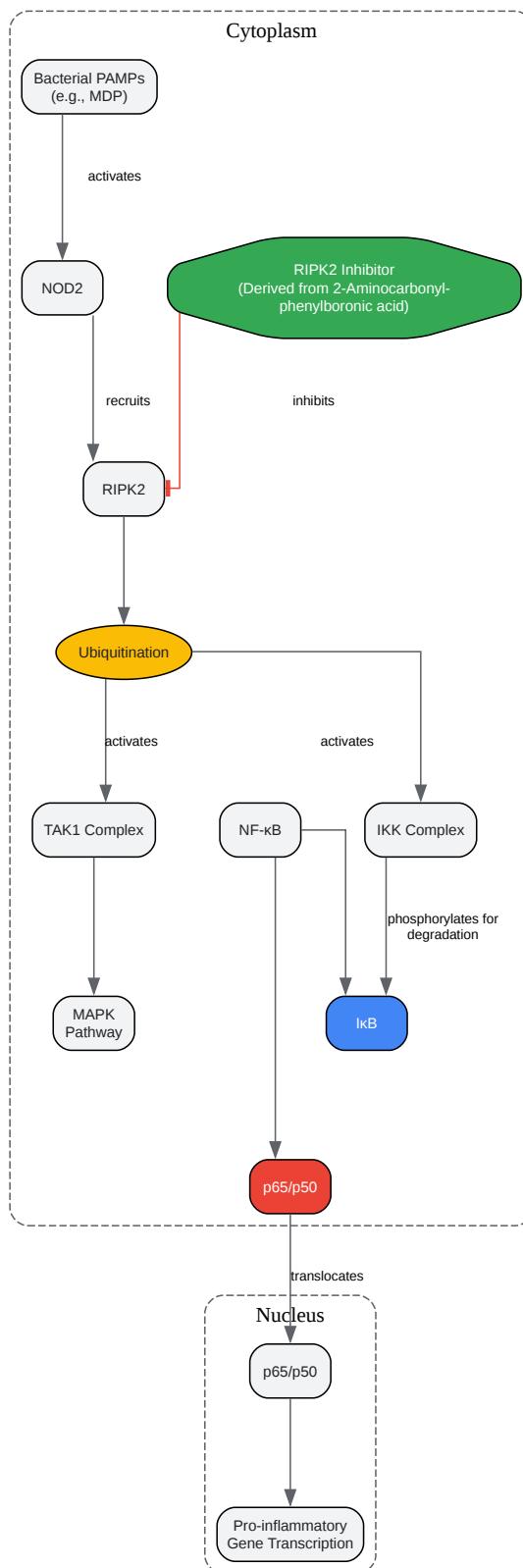
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery: RIPK2 Inhibitors

2-Aminocarbonylphenylboronic acid serves as a crucial starting material in the synthesis of small molecule inhibitors targeting Receptor-Interacting Protein Kinase 2 (RIPK2).^[1] RIPK2 is a key signaling protein in the NOD-like receptor (NLR) pathway, which is involved in the innate immune response to bacterial pathogens.^[5] Dysregulation of this pathway is implicated in various inflammatory diseases.^[4]

The RIPK2 Signaling Pathway:

Upon activation by bacterial peptidoglycans, NOD1 or NOD2 receptors recruit RIPK2.^[5] This leads to the ubiquitination of RIPK2, which then acts as a scaffold to activate downstream signaling cascades, including the NF- κ B and MAPK pathways.^[5] The activation of these pathways results in the production of pro-inflammatory cytokines.^[4] Inhibitors derived from **2-aminocarbonylphenylboronic acid** can block the kinase activity of RIPK2, thereby disrupting this inflammatory cascade.^[6]

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Caption: Simplified RIPK2 signaling pathway and the point of inhibition.

Conclusion

2-Aminocarbonylphenylboronic acid is a valuable and versatile reagent for researchers in organic synthesis and medicinal chemistry. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling and its role as a precursor to potent kinase inhibitors highlight its importance in modern drug discovery. This guide provides a foundational understanding of its properties and applications, enabling scientists to effectively utilize this compound in their research endeavors.

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